Deschloroketamine is a structural analog of ketamine, classified as a dissociative anesthetic. It is chemically identified as 2-(methylamino)-2-phenyl-cyclohexanone. This compound has gained notoriety in the illicit drug market since around 2015, often being misrepresented as ketamine, leading to confusion among users regarding its true nature and effects. The potential therapeutic applications of deschloroketamine, particularly in the treatment of depression and other psychiatric disorders, have drawn attention from researchers, although comprehensive studies on its pharmacological profile are still limited .
Deschloroketamine falls under the category of dissociative anesthetics, which are known for their ability to induce a sense of detachment from the environment and self. These compounds interact primarily with N-methyl-D-aspartate receptors in the brain, similar to ketamine. Due to its structural similarities to ketamine, deschloroketamine has been investigated for its potential as a rapid-acting antidepressant, although its safety and efficacy profiles remain under research .
The synthesis of deschloroketamine typically involves several chemical reactions that modify ketamine's structure. One common approach is through the selective removal of the chlorine atom from the ketamine molecule. This can be achieved via nucleophilic substitution reactions or reduction processes.
Recent studies have employed chiral high-performance liquid chromatography to separate the enantiomers of deschloroketamine after synthesizing the racemic mixture. The absolute configurations of these enantiomers were determined using circular dichroism techniques combined with X-ray crystallography. This meticulous process not only clarifies the stereochemistry but also allows for further exploration into the biological activity of each enantiomer .
Deschloroketamine's molecular structure comprises a cyclohexanone ring with a methylamino group and a phenyl group attached. The compound's formula can be represented as C_{13}H_{17}NO, with a molecular weight of approximately 205.28 g/mol.
Deschloroketamine undergoes various chemical reactions that can lead to metabolic transformations within biological systems. In vitro studies have demonstrated that deschloroketamine can be metabolized into several significant metabolites, including trans-dihydrodeschloroketamine and nordeschloroketamine.
The metabolic pathways involve phase I reactions such as N-dealkylation and oxidation, followed by phase II conjugation processes like glucuronidation. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry are utilized to identify and quantify these metabolites in biological samples .
Deschloroketamine primarily acts as an antagonist at N-methyl-D-aspartate receptors in the central nervous system. This mechanism is similar to that of ketamine, leading to its dissociative effects.
Research indicates that deschloroketamine rapidly crosses the blood-brain barrier, achieving peak concentrations in the brain shortly after administration. The compound exhibits significant pharmacological activity, including locomotor stimulation and disruption of prepulse inhibition in animal models. Studies suggest that the S-enantiomer may possess greater potency compared to its R counterpart .
Relevant data indicate that deschloroketamine may exhibit different physical properties based on its enantiomeric form, influencing its biological activity and toxicity profiles .
Deschloroketamine has garnered interest for potential applications in scientific research, particularly in the fields of psychiatry and pharmacology. Its similarities to ketamine make it a candidate for studying rapid-acting antidepressants. Additionally, ongoing research aims to elucidate its pharmacological effects and safety profile for potential therapeutic use in treating mood disorders .
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: